

Fumarate Hydratase-IN-1: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fumarate hydratase-IN-1	
Cat. No.:	B1139325	Get Quote

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Abstract

Fumarate hydratase (FH), a key enzyme in the tricarboxylic acid (TCA) cycle, has emerged as a critical target in cancer metabolism. Its deficiency leads to the accumulation of fumarate, an oncometabolite that drives tumorigenesis through various mechanisms, including the stabilization of hypoxia-inducible factor (HIF) and epigenetic reprogramming. **Fumarate hydratase-IN-1** is a cell-permeable small molecule inhibitor of fumarase, demonstrating potent anti-proliferative activity in cancer cells, particularly under conditions of glucose deprivation. This technical guide provides a comprehensive overview of **Fumarate hydratase-IN-1**, including its biochemical properties, mechanism of action, experimental protocols, and the downstream consequences of its inhibitory activity.

Introduction to Fumarate Hydratase and Fumarate Hydratase-IN-1

Fumarate hydratase (fumarase) is a crucial enzyme in the mitochondrial TCA cycle, where it catalyzes the reversible hydration of fumarate to L-malate.[1][2] Beyond its role in central carbon metabolism, FH also plays a part in the cytosolic fumarate pool and has been implicated in the DNA damage response.[2] Genetic inactivation of FH is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC), a syndrome characterized by the



development of benign tumors of the smooth muscle and an aggressive form of kidney cancer. [3]

Fumarate hydratase-IN-1 is a potent and cell-permeable inhibitor of fumarase.[4][5] It acts as a prodrug, with the ethyl ester form facilitating cell entry. Once inside the cell, it is hydrolyzed by intracellular esterases to its active carboxylic acid form, which competitively inhibits fumarase. [6][7] This inhibition leads to a metabolic shift and exhibits nutrient-dependent cytotoxicity, showing increased efficacy in cancer cells grown in the absence of glucose.[4][8]

Biochemical and Physicochemical Properties

A summary of the key quantitative data for **Fumarate hydratase-IN-1** and its active acid form is presented in the tables below.

Compound	Parameter	Value	Cell Lines	Reference
Fumarate hydratase-IN-1 (Ester Prodrug)	Mean IC50	2.2 μΜ	SW620, ACHN, HCT-116, PC3, SK-MEL-28	[5]
Fumarate hydratase-IN-1 (Ester Prodrug)	IC50 (OCR)	2.2 μΜ	SW620 (in the absence of glucose)	[8]

Table 1: Cellular Activity of Fumarate hydratase-IN-1

Compound	Parameter	Value	Notes	Reference
Active Carboxylic Acid Metabolite	Ki	4.5 μΜ	Competitive inhibition of fumarate hydratase	[6]

Table 2: In Vitro Enzymatic Inhibition



Property	Value	Reference
Molecular Formula	C27H30N2O4	[9]
Molecular Weight	446.54 g/mol	[9]
CAS Number	1644060-37-6	[9]
Appearance	Solid	[4]
Solubility	DMSO: 30 mg/mL (67.18 mM) (Sonication recommended) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.48 mM) (Sonication recommended)	[9]

Table 3: Physicochemical Properties of Fumarate hydratase-IN-1

Mechanism of Action and Signaling Pathways

Fumarate hydratase-IN-1 is a competitive inhibitor of fumarase.[7] Its active carboxylic acid form competes with the endogenous substrate, fumarate, for binding to the active site of the enzyme. This inhibition blocks the conversion of fumarate to malate, leading to the accumulation of intracellular fumarate.

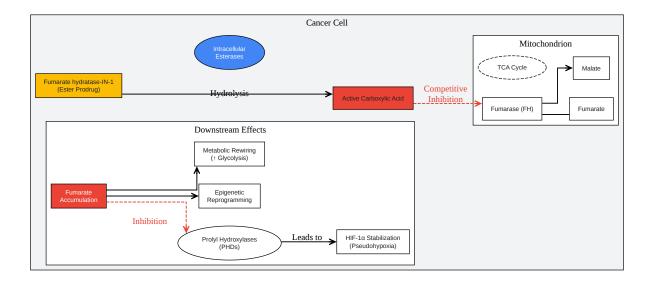
The accumulation of fumarate has several downstream consequences that contribute to its anti-tumor effects:

- Pseudohypoxia: Fumarate competitively inhibits 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[1] PHDs are responsible for marking the alpha subunit of hypoxia-inducible factor (HIF) for degradation under normoxic conditions. Inhibition of PHDs leads to the stabilization and activation of HIF-1α, even in the presence of normal oxygen levels, a phenomenon known as pseudohypoxia.[2] Activated HIF-1α then promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival.
- Epigenetic Reprogramming: The accumulation of fumarate can also inhibit other 2oxoglutarate-dependent dioxygenases, such as histone and DNA demethylases. This leads



to global changes in histone and DNA methylation, altering gene expression patterns and contributing to tumorigenesis.[5]

Metabolic Rewiring: Inhibition of the TCA cycle by Fumarate hydratase-IN-1 forces cancer
cells to rely more heavily on glycolysis for ATP production. This increased glycolytic flux is a
hallmark of many cancers (the Warburg effect) and explains the observed nutrientdependent cytotoxicity, where the inhibitor is more effective in the absence of glucose.[4][8]



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Figure 1: Mechanism of action of **Fumarate hydratase-IN-1**. The cell-permeable ester prodrug is converted to its active carboxylic acid form, which competitively inhibits fumarase, leading to



fumarate accumulation and downstream effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fumarase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: The enzymatic activity of fumarase is determined by a coupled enzymatic reaction. Fumarase converts fumarate to L-malate, which is then oxidized by malate dehydrogenase to produce NADH. The NADH reduces a tetrazolium salt (MTT) to a colored formazan product, which can be measured spectrophotometrically at 565 nm. The rate of formazan production is proportional to the fumarase activity.

Materials:

- Fumarase Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
- Fumarate Substrate Solution
- Malate Dehydrogenase
- NAD+
- MTT Solution
- 96-well microplate
- Microplate reader

Procedure:

- Sample Preparation:
 - \circ Tissue Homogenate: Homogenize tissue in ice-cold Fumarase Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

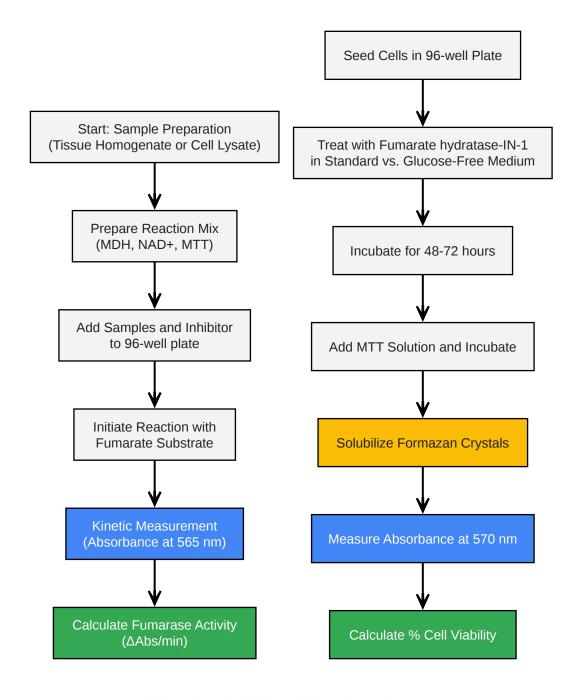






- Cell Lysate: Harvest cells and resuspend in ice-cold Fumarase Assay Buffer. Lyse the cells by sonication or homogenization. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
- Reaction Mix Preparation: Prepare a master mix containing Fumarase Assay Buffer, Malate Dehydrogenase, NAD+, and MTT solution.
- Assay:
 - Add samples (and Fumarate hydratase-IN-1 for inhibition studies) to the wells of a 96well plate.
 - Initiate the reaction by adding the Fumarate Substrate Solution.
 - Immediately measure the absorbance at 565 nm in a kinetic mode at 37°C for 30-60 minutes.
- Calculation: Determine the rate of change in absorbance (ΔAbs/min). The fumarase activity can be calculated using the molar extinction coefficient of the formazan product.





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